molecular formula C20H21N3O3S B2896780 Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate CAS No. 691866-90-7

Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate

Cat. No. B2896780
CAS RN: 691866-90-7
M. Wt: 383.47
InChI Key: HYIXJTQVQDONCO-UHFFFAOYSA-N
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Description

“Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate” is a complex organic compound. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), both of which are common structures in many biologically active compounds .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. The amino group (-NH2) is a common nucleophile and can participate in a variety of reactions. The carbonyl group (C=O) in the carbonylamino group is electrophilic and can react with nucleophiles .

Scientific Research Applications

Synthesis and Transformations for Heterocyclic Systems

Research highlights the synthesis and transformation of related compounds, demonstrating their versatility as reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and others. These compounds serve as vital synthons for developing polyfunctional heterocyclic systems, showcasing their broad utility in organic chemistry and drug development (Pizzioli et al., 1998).

Novel Approaches to Synthesizing Pyridothienopyrimidines

Another study elaborates on synthesizing methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates via the Thorpe-Ziegler reaction, leading to novel pyridothienopyrimidines. This research underscores the influence of various factors on the synthesis process and provides new pathways to synthesize substituted pyridothienopyrimidines, critical for medicinal chemistry (Medvedeva et al., 2010).

Development of Antibacterial Agents

The study on 2,4-diamino-5-benzylpyrimidines and their analogs, including the synthesis of 1- and 3-deaza analogues of trimethoprim, highlights the application of related compounds in creating potent antibacterial agents. These efforts contribute to expanding the arsenal of drugs available for combating bacterial infections (Rauckman & Roth, 1980).

Herbicidal Applications

The synthesis of herbicidal ingredient ZJ0273, a broad-spectrum herbicide used in China, illustrates the application of related compounds in agriculture. The study on mono-labeled and dual-labeled ZJ0273 derivatives underscores their importance in studying the metabolism, mode of action, and environmental behavior of herbicidal compounds (Yang et al., 2008).

Anticonvulsant Agents

Research into novel Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity demonstrates the potential of related compounds in developing new treatments for seizures. The study evaluates the efficacy of synthesized compounds as anticonvulsants, contributing valuable insights into the quest for more effective seizure medications (Pandey & Srivastava, 2011).

Exploration of Novel Heterocyclic Compounds

A study on the facile synthesis of novel heterocyclic compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, showcases the innovative approaches to creating compounds with potential applications in pharmaceuticals and materials science (Koza et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the presence of the thiophene and pyridine rings, which are common in many biologically active compounds .

properties

IUPAC Name

propan-2-yl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-10(2)26-20(25)13-6-5-7-14(9-13)23-18(24)17-16(21)15-11(3)8-12(4)22-19(15)27-17/h5-10H,21H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIXJTQVQDONCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)OC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

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